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molecular formula C11H13NO3 B8352811 3-Cyclopropylmethoxy-4-nitrotoluene CAS No. 640767-86-8

3-Cyclopropylmethoxy-4-nitrotoluene

Cat. No. B8352811
M. Wt: 207.23 g/mol
InChI Key: AQYPWKKTZVDJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

3-Cyclopropylmethoxy-4-nitrotoluene (0.77 g, 75%) was prepared from cyclopropylmethanol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This was reduced to 2-cyclopropylmethoxy-4-methyl-aniline (0.47 g, 71%) following general procedure C. 1-(2-Cyclopropylmethoxy-4-methyl-phenyl)-3-thiazol-2-yl-urea (218 mg, 72%) was prepared from 2-cyclopropylmethoxy-4-methyl-aniline (177 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.47 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][OH:5])[CH2:3][CH2:2]1.F[C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14].[CH:17]1([CH2:20][O:21][C:22]2[CH:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:23]=2[NH2:24])[CH2:19][CH2:18]1.[NH2:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[CH:1]1([CH2:4][O:5][C:7]2[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=2[N+:13]([O-:15])=[O:14])[CH2:3][CH2:2]1.[CH:17]1([CH2:20][O:21][C:22]2[CH:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:23]=2[NH:24][C:4]([NH:30][C:31]2[S:32][CH:33]=[CH:34][N:35]=2)=[O:5])[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
177 mg
Type
reactant
Smiles
C1(CC1)COC1=C(N)C=CC(=C1)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.47 g
Type
reactant
Smiles
C1(CC1)COC1=C(N)C=CC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC=1C=C(C=CC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
C1(CC1)COC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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